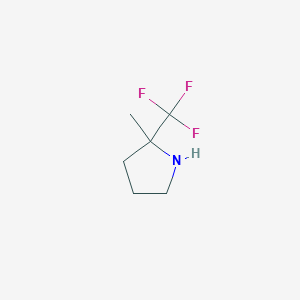

2-Methyl-2-(trifluoromethyl)pyrrolidine

Description

Significance of Substituted Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in organic and medicinal chemistry. nih.govriken.jp Its non-planar, puckered conformation allows for three-dimensional diversity, which is crucial for molecular recognition and interaction with biological targets. riken.jp Substituted pyrrolidines are integral components of numerous natural products, pharmaceuticals, and are widely employed as chiral catalysts and synthetic intermediates. riken.jpnih.govsigmaaldrich.com

The versatility of the pyrrolidine scaffold allows it to serve as a key building block in the development of novel bioactive compounds. nih.gov Its structural framework is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in drug discovery. riken.jp Furthermore, chiral pyrrolidine derivatives have become central to the field of organocatalysis, promoting a wide range of chemical transformations with high stereoselectivity. nih.gov

Strategic Importance of the Trifluoromethyl Group in Modulating Molecular Properties for Synthetic Applications

The trifluoromethyl (CF₃) group is a uniquely powerful substituent used to enhance the properties of organic molecules for a variety of applications, particularly in pharmaceutical and agrochemical development. acs.orgamericanelements.com Its introduction into a molecular scaffold can profoundly alter physicochemical and biological characteristics. acs.orgnih.gov

Key properties imparted by the CF₃ group include:

High Electronegativity: The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups and modulate electronic interactions. acs.orgamericanelements.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes, which can prolong the half-life of a drug candidate. acs.org

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. acs.orgresearchgate.net

Bioisosterism: It is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's size, shape, and electronic profile to optimize its function. acs.orgamericanelements.com

The strategic incorporation of a CF₃ group is a well-established method for improving the efficacy, stability, and pharmacokinetic profile of bioactive molecules. acs.orgsigmaaldrich.com

| Property | Influence of -CF₃ Group | Application Relevance |

|---|---|---|

| Metabolic Stability | Increases due to high C-F bond energy. acs.org | Longer drug half-life, reduced dosage. acs.org |

| Lipophilicity (Hansch π value) | Increases (π = +0.88). acs.org | Enhanced membrane permeability and target binding. acs.org |

| Electronegativity | Strongly electron-withdrawing. acs.orgamericanelements.com | Modulation of pKa, improved electrostatic interactions. acs.org |

| Steric Profile | Larger than a methyl group. acs.org | Can improve binding affinity and selectivity. acs.org |

Contextualizing 2-Methyl-2-(trifluoromethyl)pyrrolidine within the Landscape of Fluorinated Nitrogen Heterocycles

Fluorinated nitrogen heterocycles represent a vital class of compounds, merging the structural features of N-heterocycles with the unique properties of fluorine. nih.govnih.gov The combination of a pyrrolidine ring and a trifluoromethyl group, as seen in the theoretical structure of this compound, is of significant interest. The placement of a CF₃ group on a chiral center, particularly one adjacent to the nitrogen atom, can dramatically influence the molecule's conformational preferences and basicity. nih.gov

The synthesis of such compounds, particularly those with a quaternary stereocenter bearing both a methyl and a trifluoromethyl group, presents a considerable synthetic challenge. Methodologies for creating trifluoromethylated pyrrolidines often involve complex, multi-step procedures such as asymmetric cycloadditions or ring-expansion strategies. mdpi.comsigmaaldrich.com The development of efficient synthetic routes to access these valuable building blocks remains an active area of research, as they hold potential for creating novel chemical entities for drug discovery and materials science.

Despite this, a thorough review of available chemical databases and scientific literature yields no specific synthetic protocols, characterization data, or studies pertaining to this compound. The focus of existing research remains on the related, non-methylated analogue, 2-(Trifluoromethyl)pyrrolidine (B1142111), and other substituted variants. mdpi.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c1-5(6(7,8)9)3-2-4-10-5/h10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKPDOLCQMIJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of 2 Methyl 2 Trifluoromethyl Pyrrolidine

Enantioselective and Diastereoselective Synthesis Approaches

The construction of the 2-(trifluoromethyl)pyrrolidine (B1142111) core with defined stereochemistry relies heavily on asymmetric catalysis and strategic reaction design. These approaches aim to control the relative and absolute configuration of newly formed stereocenters.

Application of Chiral Organocatalysts and Chiral Auxiliaries

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of trifluoromethylated pyrrolidines. nih.govunibo.it Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are particularly effective in catalyzing reactions that generate enantioenriched products. A prominent example is the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.org This reaction, often proceeding under mild conditions with low catalyst loadings, furnishes Michael adducts with high yields and excellent diastereo- and enantioselectivity. nih.govacs.org The catalyst operates by forming a transient chiral enamine with the ketone, which then attacks the nitroolefin from a sterically less hindered face, thereby dictating the absolute stereochemistry of the product. unibo.it

The asymmetric synthesis of highly functionalized pyrrolidine (B122466) derivatives bearing a trifluoromethyl group has also been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence using commercially available secondary amine catalysts. rsc.org

While many modern methods focus on asymmetric catalysis, a significant portion of synthetic strategies for optically active 2-trifluoromethylated pyrrolidines has historically relied on the use of chiral starting materials or chiral auxiliaries. nih.govacs.org These methods involve attaching a chiral moiety to the substrate, which directs the stereochemical course of a reaction before being cleaved from the final product.

Diastereocontrol in Multicomponent and Domino Reactions

Multicomponent and domino (or cascade) reactions offer an efficient pathway to complex molecular architectures like 2-Methyl-2-(trifluoromethyl)pyrrolidine from simple precursors in a single operation. nih.govacs.orgnih.gov These processes are particularly valuable for establishing diastereocontrol. A formal [3+2] annulation strategy, which combines an asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins with a subsequent diastereoselective reductive cyclization, is a prime example. nih.govacs.org

In this sequence, the initial organocatalyzed Michael addition sets the stereochemistry of two contiguous centers with high diastereoselectivity. The resulting nitroketone intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine that subsequently cyclizes onto the ketone. This cyclization step is often highly diastereoselective, leading to the formation of a third stereocenter with a specific orientation relative to the first two. nih.gov This domino approach provides a rapid entry into highly functionalized trifluoromethylated pyrrolidines. rsc.org

Strategies for Accessing Specific Enantiomers and Diastereomers

The selective synthesis of a single desired stereoisomer from a multitude of possibilities is a central challenge in modern organic chemistry. For 2-(trifluoromethyl)pyrrolidines, several strategies have been developed to access specific enantiomers and diastereomers.

One powerful approach is the use of metal-based catalysts with chiral ligands. For instance, the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with tert-butyl-2-(trifluoromethyl)acrylate provides access to chiral pyrrolidines containing a trifluoromethylated quaternary stereocenter. researchgate.net By employing a specific chiral phosphine (B1218219) ligand, (S)-TF-BiphamPhos, researchers can direct the reaction to produce pyrrolidines with high diastereo- (>20:1) and enantioselectivities (82-89% ee). researchgate.net The choice of the chiral ligand is crucial for inducing the desired enantiomeric excess.

Another key strategy involves the manipulation of a common intermediate to yield different diastereomers. A stereospecific route to access C(2)-epimeric 2-trifluoromethyl pyrrolidines from a single Michael adduct has been described. nih.gov This demonstrates that by altering the reaction conditions for the cyclization step, it is possible to control the configuration of the C2 stereocenter, providing access to different diastereomers from a common precursor. nih.gov Similarly, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be rearranged to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity (dr > 99/1). ugent.be

Control over Multiple Contiguous Stereocenters in this compound Architectures

Many biologically active molecules feature multiple, contiguous stereocenters, and the ability to control their configuration is paramount. The synthesis of 2-(trifluoromethyl)pyrrolidines has seen significant advances in this area.

The previously mentioned formal [3+2] annulation strategy, involving an asymmetric Michael addition followed by a hydrogenative cyclization, is a powerful method for stereoselectively generating 2-trifluoromethylated pyrrolidines that bear three contiguous stereocenters. nih.govacs.org The organocatalyst controls the formation of the first two stereocenters during the Michael addition, and the subsequent diastereoselective reductive cyclization establishes the third. nih.gov This method allows for the rapid construction of molecular complexity from simple starting materials. acs.org

Similarly, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers, including the trifluoromethyl-bearing carbon. rsc.org

The table below summarizes the results of an organocatalytic Michael addition/reductive cyclization sequence for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, showcasing the high level of stereocontrol achieved. nih.govacs.org

| Entry | R¹ | R² | Yield (%) | dr (Michael Adduct) | ee (%) |

| 1 | C₆H₅ | C₆H₅ | 90 | 95:5 | 99 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 87 | 94:6 | 99 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 93 | 92:8 | 99 |

| 4 | 2-Naphthyl | C₆H₅ | 88 | 93:7 | 99 |

| 5 | C₆H₅ | 4-MeC₆H₄ | 89 | 92:8 | 99 |

| 6 | C₆H₅ | 4-FC₆H₄ | 84 | 91:9 | 99 |

| 7 | C₆H₅ | 2-Thienyl | 78 | 95:5 | 99 |

Data derived from a study on the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. nih.govacs.org Yields and diastereomeric ratios (dr) are for the Michael addition step.

Diastereodivergent Synthetic Pathways to Trifluoromethylated Pyrrolidines

Diastereodivergent synthesis allows for the selective formation of any chosen diastereomer of a product with multiple stereocenters, typically by a subtle modification of the reaction conditions or reagents using a common starting material. This approach provides significant flexibility and efficiency in chemical synthesis.

A notable example in the context of trifluoromethylated pyrrolidines is the ability to access C(2)-epimeric products from a common Michael adduct intermediate. nih.gov While a diastereoselective reductive cyclization may lead preferentially to one diastereomer, an alternative pathway utilizing an intramolecular SN2 displacement can be employed to access the epimeric pyrrolidine with excellent diastereocontrol. nih.gov This strategic divergence allows for the synthesis of two different diastereomers from a single, readily available precursor.

Another powerful method involves the rearrangement of chiral azetidines. Enantiopure 4-formyl-β-lactams can be converted into chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Subsequent activation and treatment with various nucleophiles trigger a rearrangement to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with very high diastereoselectivity (dr > 99/1). ugent.be By selecting the appropriate enantiomer of the starting β-lactam, it is possible to access different diastereomeric series of the final pyrrolidine product.

Mechanistic Investigations of 2 Methyl 2 Trifluoromethyl Pyrrolidine Formation and Transformations

Elucidation of Key Reaction Pathways (e.g., radical processes, ionic mechanisms, concerted vs. stepwise transformations)

The formation of trifluoromethylated pyrrolidines can be achieved through various synthetic strategies, with mechanistic studies revealing distinct pathways that are predominantly ionic or stepwise in nature, rather than involving radical processes.

One prominent pathway is the copper-catalyzed intramolecular aminotrifluoromethylation of alkenylamines. riken.jpnih.gov Initial hypotheses suggested that the reaction might involve highly reactive CF3 free radicals generated from the interaction between a copper catalyst and an electrophilic trifluoromethylating agent, such as the Togni reagent. riken.jp However, detailed mechanistic studies, including kinetic and spectroscopic analyses, have provided compelling evidence against a major free-radical pathway. riken.jp The experimental results are more consistent with an ionic mechanism where a copper catalyst acts as a Lewis acid. nih.gov

Another well-established and highly stereoselective route is a formal (3+2)-annulation strategy, which proceeds via a distinct two-step sequence: an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization. nih.govacs.org This transformation is a clear example of a stepwise process. The initial step involves the conjugate addition of a 1,1,1-trifluoromethylketone to a nitroolefin, catalyzed by an organic molecule such as a quinine-derived thiourea (B124793). nih.gov This is followed by a separate catalytic hydrogenation step, where the resulting γ-nitro trifluoromethyl ketone undergoes reductive cyclization to form the final pyrrolidine (B122466) ring. acs.orgnih.gov

These investigations highlight that the formation of the 2-(trifluoromethyl)pyrrolidine (B1142111) core is primarily governed by controlled, stepwise ionic transformations, allowing for high levels of chemo-, regio-, and stereoselectivity.

Identification and Role of Transient Reactive Intermediates

The identification of transient species is fundamental to substantiating proposed reaction mechanisms. In the synthesis of 2-(trifluoromethyl)pyrrolidines, several key reactive intermediates have been identified or proposed.

In the copper-catalyzed aminotrifluoromethylation, spectroscopic and mass spectrometry analyses have been instrumental in identifying crucial intermediates. riken.jpnih.gov Evidence from Electrospray Ionization Mass Spectrometry (ESI-MS) points to the involvement of reactive Cu(II) intermediates within the catalytic cycle. nih.gov Furthermore, 19F NMR studies have shown a dynamic equilibrium where the Togni reagent, the alkenylamine substrate, and even the product can coordinate to the copper center. nih.gov A key intermediate is the complex formed by the coordination of the Togni reagent to the copper catalyst, which enhances the electrophilicity and reactivity of the trifluoromethylating agent. riken.jp The isolation and structural characterization of a related fluorinated copper(II) complex in a similar intramolecular C-H amination reaction further supports the existence of such species in the mechanistic pathway. nih.gov

For the Michael addition/reductive cyclization pathway, the primary intermediate is the γ-nitro trifluoromethyl ketone formed after the initial conjugate addition. nih.gov This stable intermediate is the direct precursor to the pyrrolidine ring. The high diastereo- and enantioselectivity achieved in the final product are set during the formation of this key intermediate, which bears three contiguous stereocenters. nih.govacs.org The subsequent reductive cyclization proceeds from this well-defined intermediate to yield the desired pyrrolidine. nih.gov

Catalytic Cycle Analysis and Catalyst Regeneration Mechanisms

The catalytic cycles for the formation of 2-(trifluoromethyl)pyrrolidines are distinct for each major synthetic pathway.

For the copper-catalyzed aminotrifluoromethylation, a catalytic cycle involving a Cu(I)/Cu(II) pathway has been proposed. nih.govnih.gov Kinetic studies revealed that the reaction is first order with respect to the copper catalyst (CuI), the Togni reagent, and the substrate. nih.gov The proposed mechanism suggests that a Cu(II) species, acting as a Lewis acid, activates the hypervalent iodine moiety of the Togni reagent. nih.gov This activation facilitates the subsequent reaction with the alkenylamine. The cycle involves the coordination of the substrate and reagent to the copper center, the key C-CF3 and C-N bond-forming steps, and the eventual regeneration of the active copper catalyst.

In the organocatalytic Michael addition/reductive cyclization sequence, two separate catalytic cycles are operative.

Asymmetric Michael Addition: In the first step, an organocatalyst, such as a bifunctional thiourea derivative, activates the substrates. nih.gov The catalyst utilizes hydrogen bonding to bind and orient both the 1,1,1-trifluoromethylketone (via its enol form) and the nitroolefin, facilitating a highly enantioselective and diastereoselective C-C bond formation. After the Michael adduct is released, the organocatalyst is regenerated to participate in the next turnover. nih.gov

Reductive Cyclization: The second step employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), for the catalytic hydrogenation of the intermediate γ-nitro ketone. acs.org This well-established process involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization (after hemiaminal formation) and subsequent dehydration/reduction to yield the final pyrrolidine product. The palladium catalyst is regenerated throughout this process.

Influence of Reaction Conditions on Mechanistic Outcomes and Selectivity

Reaction conditions exert a profound influence on the efficiency, selectivity, and even the mechanistic pathway of 2-(trifluoromethyl)pyrrolidine synthesis.

For the organocatalytic Michael addition, the choice of catalyst and solvent, along with the temperature, are critical for achieving high selectivity. nih.govacs.org The reaction proceeds effectively under mild conditions with low catalyst loadings (e.g., 1-10 mol %). acs.org The scope of the reaction is broad, but the electronic nature of the substituents on both the trifluoromethylketone and the nitroolefin can impact the reaction efficiency and stereoselectivity, as shown in the table below.

| Entry | Ketone (R¹) | Nitroolefin (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Ph | Ph | 99 | >20:1 | 99:1 |

| 2 | Ph | 4-Me-C₆H₄ | 99 | >20:1 | 99:1 |

| 3 | Ph | 4-MeO-C₆H₄ | 99 | >20:1 | 99:1 |

| 4 | Ph | 4-F-C₆H₄ | 99 | >20:1 | 99:1 |

| 5 | Ph | 4-Cl-C₆H₄ | 99 | >20:1 | 99:1 |

| 6 | Ph | 4-Br-C₆H₄ | 99 | >20:1 | 99:1 |

| 7 | Ph | 2-Cl-C₆H₄ | 99 | 19:1 | 98:2 |

| 8 | 4-Me-C₆H₄ | Ph | 99 | >20:1 | 99:1 |

| 9 | 4-Br-C₆H₄ | Ph | 99 | >20:1 | 99:1 |

| 10 | Me | Ph | 95 | 10:1 | 97:3 |

The data illustrates that the reaction is highly robust, affording excellent yields and stereoselectivities across a range of electronically and sterically diverse substrates. nih.govacs.org This high level of control is a direct result of optimizing reaction conditions based on the principles of the underlying organocatalytic mechanism.

Advanced Spectroscopic Characterization of 2 Methyl 2 Trifluoromethyl Pyrrolidine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Methyl-2-(trifluoromethyl)pyrrolidine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their connectivity. The pyrrolidine (B122466) ring contains several methylene (B1212753) (CH₂) groups, and the methyl (CH₃) group at the C2 position gives a characteristic signal. The chemical shifts of the pyrrolidine protons are influenced by the electron-withdrawing trifluoromethyl group.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methylene carbons of the pyrrolidine ring, and the quaternary carbon atom (C2) bonded to both the methyl and trifluoromethyl groups. The chemical shift of the quaternary carbon is significantly affected by the attached fluorine atoms.

The protonation state of the nitrogen atom in the pyrrolidine ring can be inferred from changes in the chemical shifts of adjacent protons and carbons, particularly the protons on the α-carbons. Under acidic conditions, protonation of the nitrogen will lead to a downfield shift of these signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 1.2 - 1.5 | 20 - 25 |

| CH₂ (C3) | 1.7 - 2.0 | 25 - 30 |

| CH₂ (C4) | 1.7 - 2.0 | 25 - 30 |

| CH₂ (C5) | 2.8 - 3.2 | 45 - 50 |

| C2 | - | 70 - 80 (quartet due to C-F coupling) |

| CF₃ | - | 120 - 130 (quartet due to C-F coupling) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of the trifluoromethyl (CF₃) group. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift of this singlet, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃, is characteristic of a CF₃ group attached to a quaternary carbon. wikipedia.orgrsc.org This analysis is crucial for confirming the presence and electronic environment of the trifluoromethyl moiety. wikipedia.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. mnstate.edu For this compound, COSY would be used to trace the connectivity of the protons within the pyrrolidine ring, for example, showing correlations between the protons on C3, C4, and C5. studylib.net

HETCOR (Heteronuclear Correlation) : This experiment correlates the chemical shifts of directly bonded protons and carbons (¹H-¹³C). nanalysis.com Each cross-peak in a HETCOR spectrum links a specific proton signal to the carbon signal of the atom it is attached to. nanalysis.com This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the proton signals of the methyl group would show a correlation to the methyl carbon signal. nanalysis.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the pyrrolidine ring and methyl group. Strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group are also anticipated, typically in the region of 1100-1300 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-F | Stretching | 1100 - 1300 (strong) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. A common fragmentation pathway for α-substituted pyrrolidines involves the loss of the substituent or cleavage of the pyrrolidine ring. wvu.edu For this compound, characteristic fragments could arise from the loss of a methyl radical (•CH₃), a trifluoromethyl radical (•CF₃), or the entire pyrrolidine ring. wvu.edu

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the spatial arrangement of the methyl and trifluoromethyl groups. nih.gov Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters, which in this case would be the C2 atom. researchgate.net This is particularly important for understanding the biological activity and enantioselective synthesis of such compounds.

Advanced Chromatographic Techniques for Purity and Stereoisomer Analysis (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

The analysis of this compound, particularly the determination of its enantiomeric purity, relies heavily on advanced chromatographic techniques. Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers. These stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task that requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent and most effective method for the analytical and preparative resolution of such stereoisomers.

The fundamental principle of chiral HPLC involves the use of a chiral stationary phase (CSP). These specialized columns are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities. This difference in interaction energy results in differential retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

In the context of synthesizing enantioenriched 2-trifluoromethyl pyrrolidines, the determination of the enantiomeric ratio is a critical step to ascertain the effectiveness of the asymmetric synthesis method. nih.gov HPLC analysis on a chiral stationary phase is the standard procedure for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the separation of a wide range of chiral compounds, including nitrogen-containing heterocyclic molecules like pyrrolidines.

Detailed Research Findings

While specific research detailing the chiral separation of this compound is not extensively published, the methodologies applied to structurally similar, more complex trisubstituted 2-trifluoromethyl pyrrolidines provide a robust framework for its analysis. nih.gov Research in this area demonstrates that the enantiomeric ratios of these compounds can be precisely determined using chiral HPLC or Supercritical Fluid Chromatography (SFC). nih.gov

For a representative analysis of this compound, a normal-phase chiral HPLC method would be employed. A typical setup would involve a polysaccharide-based chiral stationary phase. The mobile phase would likely consist of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar organic modifier, typically an alcohol like isopropanol (B130326) or ethanol. The inclusion of a small amount of an amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and resolution for amine-containing analytes by minimizing tailing.

The separation is monitored using a UV detector, as the pyrrolidine ring, although lacking a strong chromophore, will exhibit some absorbance at lower wavelengths. The precise conditions, including the ratio of solvents in the mobile phase, flow rate, and column temperature, would be optimized to achieve baseline separation of the two enantiomers.

Below is an interactive data table presenting a plausible set of chromatographic conditions and expected results for the chiral HPLC analysis of this compound, based on established methods for analogous compounds.

Table 1: Representative Chiral HPLC Method for this compound Analysis

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

The successful application of such a method allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute in the synthesis of chiral molecules. The baseline resolution (Rs > 1.5) ensures that the area under each peak can be accurately integrated, providing a precise quantification of the ratio of the two enantiomers. This analytical rigor is indispensable for both research and potential future applications of this compound.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 Trifluoromethyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure, Geometry, and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure, preferred geometry, and conformational landscape of 2-Methyl-2-(trifluoromethyl)pyrrolidine. These calculations provide a foundational understanding of the molecule's intrinsic properties.

DFT methods, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-31G*), are frequently employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the puckering of the pyrrolidine (B122466) ring and the spatial orientation of the methyl and trifluoromethyl substituents.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These methods are computationally more intensive but can provide more accurate descriptions of electron correlation effects, which are important for understanding the molecule's stability and reactivity.

Conformational analysis through these methods involves calculating the energies of different spatial arrangements (conformers) of the molecule. For this compound, this would involve mapping the potential energy surface as a function of the pyrrolidine ring puckering and the rotation of the methyl and trifluoromethyl groups. This analysis identifies the most stable conformer(s) and the energy barriers between them.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-N1 | 1.475 | |

| C2-C3 | 1.540 | |

| C2-CH3 | 1.535 | |

| C2-CF3 | 1.550 | |

| C-F (average) | 1.345 | |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | 103.5 | |

| N1-C2-CH3 | 110.2 | |

| N1-C2-CF3 | 109.8 | |

| CH3-C2-CF3 | 112.5 | |

| Dihedral Angles (°) | ||

| C5-N1-C2-C3 | -25.8 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including any intermediates and transition states.

For instance, in the synthesis of this compound, computational methods can be used to model the reaction of a precursor molecule, identifying the transition state structures and calculating their energies. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rates. The geometry of the transition state provides insights into the molecular interactions that occur during the bond-breaking and bond-forming processes. For reactions involving chiral molecules like this compound, computational modeling of the transition states is essential for understanding the origins of stereoselectivity.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational chemistry plays a significant role in the prediction and interpretation of spectroscopic data. Methods like DFT can be used to calculate various spectroscopic properties, which can then be compared with experimental observations to confirm the structure and purity of the synthesized compound.

For this compound, the following spectroscopic data can be predicted:

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the IR spectrum. These calculations help in assigning the observed vibrational modes to specific functional groups and motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts are invaluable for assigning the signals in the experimental NMR spectra.

The correlation between the calculated and experimental spectroscopic data provides a high level of confidence in the structural assignment of the molecule. Discrepancies between the predicted and observed spectra can also point to the presence of impurities or unexpected structural features.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | ||

| CH₃ | 1.35 | 1.32 | |

| CH₂ (pyrrolidine) | 1.80-2.10 | 1.75-2.05 | |

| NH | 2.50 | 2.45 | |

| ¹³C NMR | Chemical Shift (ppm) | ||

| CH₃ | 25.4 | 25.1 | |

| C2 | 68.2 | 67.9 | |

| CF₃ | 125.6 (q) | 125.3 (q) | |

| ¹⁹F NMR | Chemical Shift (ppm) | -75.8 | -76.2 |

| IR | Vibrational Frequency (cm⁻¹) | ||

| N-H stretch | 3350 | 3345 | |

| C-H stretch | 2850-2960 | 2855-2965 |

Analysis of Stereoselectivity and Chirality Transfer through Computational Approaches

Given that this compound is a chiral molecule, computational approaches are crucial for understanding and predicting the stereochemical outcomes of its synthesis. The presence of a stereocenter at the C2 position means that the molecule can exist as two enantiomers.

Computational studies can be employed to investigate the diastereoselectivity and enantioselectivity of reactions leading to the formation of this compound. This is typically achieved by modeling the transition states of the reactions that form the chiral center. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be the major product.

For example, in an asymmetric synthesis of this compound using a chiral catalyst, computational modeling can elucidate the interactions between the substrate, the reagent, and the catalyst in the transition state. This analysis can reveal the key factors that govern the transfer of chirality from the catalyst to the product, providing a rational basis for the design of more selective catalysts.

Exploration of Electronic Properties (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential)

The electronic properties of this compound, which dictate its reactivity, can be thoroughly explored using computational methods. Key electronic properties include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It shows regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP map would highlight the electron-rich regions, such as around the nitrogen atom, which are susceptible to electrophilic attack, and the electron-poor regions, which are prone to nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 8.10 |

Synthetic Utility and Advanced Derivatives of 2 Methyl 2 Trifluoromethyl Pyrrolidine

Role as Chiral Building Blocks for the Construction of Complex Molecular Scaffolds in Organic Synthesis

The presence of a stereogenic center bearing a trifluoromethyl group makes 2-methyl-2-(trifluoromethyl)pyrrolidine and related structures powerful chiral building blocks for asymmetric synthesis. researchgate.netsigmaaldrich.com These synthons provide a reliable method for introducing the CF3 moiety into larger, more complex molecules with a high degree of stereocontrol. This is crucial in the development of new therapeutic agents, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.

One of the most powerful strategies employing these building blocks is the asymmetric [3+2] cycloaddition reaction. researchgate.net This method allows for the construction of enantioenriched five-membered rings, such as the pyrrolidine (B122466) core itself, with the potential to create up to four stereocenters in a single step. researchgate.net For instance, azomethine ylides generated from trifluoromethyl-containing precursors can react with various dipolarophiles to construct intricate molecular scaffolds like spiro-pyrrolidine oxindoles, which are significant structural motifs in many biologically active compounds. researchgate.net

The de novo synthesis of substituted pyrrolidines is another attractive approach that leverages trifluoromethylated ketones as precursors. nih.govacs.org Formal (3+2)-annulation strategies, such as the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins followed by diastereoselective reductive cyclization, rapidly generate molecular complexity from simple starting materials. nih.govresearchgate.net This methodology provides access to highly functionalized, trisubstituted 2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters with excellent levels of diastereo- and enantioselectivity. nih.govacs.orgnih.gov The resulting complex structures serve as advanced intermediates for a variety of target molecules in the pharmaceutical and agrochemical industries. nih.gov The flexibility of these pyrrolidine cores allows them to establish crucial van der Waals contacts with enzyme surfaces, making them suitable scaffolds for designing enzyme inhibitors. nih.gov

Preparation of Multi-Functionalized Pyrrolidine Derivatives and Analogues

The inherent structure of this compound serves as a versatile platform for the synthesis of a wide range of multi-functionalized derivatives and analogues. acs.orgresearchgate.netrsc.org Organic chemists have developed numerous methodologies to introduce additional functional groups and build upon the pyrrolidine core, thereby expanding its synthetic utility.

Organocatalytic domino reactions, such as the Michael/Mannich [3+2] cycloaddition sequence, have proven effective for the asymmetric synthesis of highly functionalized pyrrolidine derivatives with multiple contiguous stereogenic centers. rsc.org This one-pot protocol offers an efficient route to trifluoromethylated pyrrolidines that possess potential medical value. rsc.org Similarly, catalytic hydrogenation of Michael adducts, derived from the addition of trifluoromethylketones to nitroolefins, stereoselectively produces 2-trifluoromethylated pyrrolidines with diverse substitutions. acs.org

Ring-expansion strategies starting from smaller ring systems provide another innovative route to functionalized pyrrolidines. For example, the generation and alkylation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by a ring-expansion protocol, can selectively produce functionalized 2-CF3-pyrrolidines, as well as related piperidines and azepanes. nih.gov This method allows for the introduction of various functionalized side chains by using a range of nucleophiles to trigger the ring rearrangement. nih.gov

The synthesis of analogues extends the utility of the core scaffold. For instance, α-trifluoromethyl acrylamides can undergo enantioselective intramolecular aza-Michael reactions to yield trifluoromethylated pyrrolidines, which can be further elaborated into fluorinated indolizidinone derivatives through ring-closing metathesis. nih.gov The table below summarizes selected synthetic strategies for preparing these advanced derivatives.

| Synthetic Strategy | Precursors | Resulting Derivative/Analogue | Key Features |

|---|---|---|---|

| Asymmetric Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | Trisubstituted 2-Trifluoromethyl Pyrrolidines | High diastereo- and enantioselectivity; creates three contiguous stereocenters. nih.govacs.orgnih.gov |

| Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition | Trifluoromethylated imines, α,β-Unsaturated aldehydes | Highly Functionalized Pyrrolidines | One-pot protocol; high yields and stereoselectivities. rsc.org |

| Aziridine (B145994) Ring-Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine, Dihaloalkanes | Functionalized 2-CF3-Pyrrolidines | Selective synthesis of various ring sizes; introduces diverse side chains. nih.gov |

| Intramolecular aza-Michael Reaction & RCM | α-Trifluoromethyl acrylamides | Fluorinated Indolizidinone Derivatives | Enantioselective synthesis of bicyclic analogues. nih.gov |

| Decarboxylative [3+2] Cycloaddition | 3,3,3-Trifluoroalanine, Alkenes | 2-Trifluoromethylated 3-Pyrrolines/Pyrrolidines | Efficient incorporation of CF3 groups; produces CO2 and H2O as byproducts. researchgate.net |

N-Functionalization and Other Ring Modifications for Tailored Reactivity and Selectivity

A straightforward and common modification is the acylation of the pyrrolidine nitrogen. For example, reacting (±)-2-(trifluoromethyl)pyrrolidine with phenanthroline-derived acyl chlorides results in the formation of trifluoromethylated phenanthrolinediamides. mdpi.com These resulting diamides act as highly effective ligands, capable of forming complexes with lanthanide (III) nitrates. mdpi.com This demonstrates how N-functionalization can be used to create sophisticated molecules for applications in coordination chemistry.

The synthetic utility of the related 2-trifluoromethyl-1H-pyrrole platform highlights the potential for extensive ring functionalization. researchgate.net Through regioselective lithiation or electrophilic substitution, various functional groups such as sulfonyl halides, carboxylic acids, aldehydes, and nitriles can be introduced at different positions on the pyrrole (B145914) ring. researchgate.net Subsequent catalytic hydrogenation of these functionalized pyrroles provides a direct route to all isomers of 2-trifluoromethyl α- and β-prolines, which are valuable building blocks for drug discovery. researchgate.net

Furthermore, attaching specific functional groups to the nitrogen can modulate the catalytic activity of the pyrrolidine scaffold. For instance, D-prolinamides prepared from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been developed as organocatalysts. mdpi.com The trifluoromethanesulfonamide (B151150) (-NHTf) group in these catalysts acts as a crucial hydrogen-bond donor, influencing the stereochemical outcome of reactions like the Michael addition of aldehydes to β-nitroalkenes. mdpi.com This illustrates how precise N-functionalization can be leveraged to control reactivity and achieve high levels of asymmetric induction in catalyzed reactions.

Catalytic Applications of 2 Methyl 2 Trifluoromethyl Pyrrolidine Derivatives

Organocatalysis with 2-Methyl-2-(trifluoromethyl)pyrrolidine Analogues

Pyrrolidine-based organocatalysts, particularly those derived from proline, are well-established tools in asymmetric synthesis. The incorporation of a trifluoromethyl group at the C2-position, often alongside another substituent like a diaryl(silyloxy)methyl group, enhances the catalyst's performance by modifying its steric bulk and electronic nature. These catalysts typically activate substrates through the formation of enamine or iminium ion intermediates.

Derivatives of this compound have proven to be highly effective organocatalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. A notable application is the reaction between 1,1,1-trifluoromethylketones and nitroolefins. nih.govacs.org This transformation, catalyzed by a chiral diarylprolinol silyl (B83357) ether bearing a trifluoromethyl group at the C2-position, proceeds under mild conditions to afford γ-nitro trifluoromethyl ketones with excellent diastereo- and enantioselectivity. nih.govnih.gov These adducts are valuable intermediates, as they can be subsequently cyclized to form highly substituted 2-trifluoromethyl pyrrolidines. nih.govacs.org

The reaction demonstrates broad substrate scope. Various substitutions on the aromatic rings of both the nitroolefin acceptor and the trifluoromethylketone donor are well-tolerated. nih.gov For instance, electron-withdrawing and electron-donating groups on the nitroolefin's phenyl ring influence the reaction's stereoselectivity, though high yields and stereocontrol are generally maintained. acs.org Similarly, steric hindrance from ortho-substituents on the ketone's aromatic ring can be overcome, albeit with longer reaction times, still providing the product in high yield and stereoselectivity. nih.gov

Table 1: Asymmetric Michael Addition of Trifluoromethylketones to Nitroolefins

Selected examples of the organocatalytic Michael addition reaction using a 2-(trifluoromethyl)pyrrolidine-based catalyst.

| Ketone Donor | Nitroolefin Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-1-Nitro-2-phenylethene | 97 | >20:1 | 96:4 | nih.gov |

| 1-(o-Tolyl)-2,2,2-trifluoroethan-1-one | (E)-1-Nitro-2-phenylethene | 97 | >20:1 | 96:4 | nih.gov |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | (E)-1-Nitro-2-phenylethene | 95 | 17:1 | 93:7 | nih.gov |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-2-(2-Chlorophenyl)-1-nitroethene | 98 | >20:1 | 97:3 | acs.org |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-2-(3-Methoxyphenyl)-1-nitroethene | 98 | 19:1 | 93.5:6.5 | acs.org |

The asymmetric aldol (B89426) reaction is another cornerstone of organic synthesis where pyrrolidine-based catalysts excel. Analogues featuring a trifluoromethyl group have been employed to catalyze the reaction between ketones and trifluoromethyl ketone hydrates or hemiacetals. nih.govrsc.orgresearchgate.net For instance, L-proline itself can catalyze the direct asymmetric aldol reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with various ketones, yielding β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereoselectivities and enantioselectivities. researchgate.net

More sophisticated bifunctional organocatalysts, such as Takemoto-type thiourea (B124793) catalysts, have been developed for the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org These reactions proceed via enolate intermediates and furnish a range of enantioenriched α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. rsc.org The success of these catalysts highlights the ability of the chiral scaffold to organize the transition state effectively, leading to high levels of stereochemical control.

Table 2: Asymmetric Aldol Reaction of Ketones with Trifluoromethylated Electrophiles

Selected examples of organocatalytic aldol reactions yielding trifluoromethylated products.

| Nucleophile | Electrophile | Catalyst System | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Trifluoroacetaldehyde Ethyl Hemiacetal | L-Proline | 85 | 96% de, 91% ee | researchgate.net |

| Acetone | Trifluoroacetaldehyde Ethyl Hemiacetal | L-Proline | 75 | 86% ee | researchgate.net |

| 4'-Methoxyacetophenone | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one Hydrate | Takemoto-type Thiourea | 95 | 96% ee | rsc.org |

| 4'-Bromoacetophenone | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one Hydrate | Takemoto-type Thiourea | 92 | 94% ee | rsc.org |

The utility of trifluoromethylated pyrrolidine (B122466) catalysts extends beyond Michael and aldol reactions. They have been successfully applied in more complex domino or cascade reactions. For example, an organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed to synthesize highly functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereocenters. rsc.org This one-pot protocol uses a commercially available secondary amine catalyst and proceeds with high yields and excellent stereoselectivities. rsc.org

Furthermore, chiral pyrrolidines are central to asymmetric [3+2] cycloaddition reactions between azomethine ylides and trifluoromethyl-substituted alkenes. researchgate.net These reactions provide access to complex pyrrolidine derivatives bearing trifluoromethylated quaternary stereocenters. While often metal-catalyzed, the underlying principle of using a chiral pyrrolidine-derived scaffold to control the stereochemical outcome is a recurring theme. researchgate.net

Role as Ligands in Metal-Catalyzed Asymmetric Reactions

In addition to their role in organocatalysis, chiral 2-(trifluoromethyl)pyrrolidine (B1142111) derivatives are effective ligands in metal-catalyzed asymmetric reactions. nih.gov By coordinating to a metal center, the chiral ligand creates a well-defined, asymmetric environment that directs the stereochemical course of the reaction.

A new generation of chiral gold(I) catalysts has been developed using ligands that incorporate a C₂-symmetric 2,5-diarylpyrrolidine moiety. nih.govacs.org These catalysts have been tested in transformations such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. acs.org The steric and electronic properties of the pyrrolidine ligand, influenced by its substituents, are crucial for achieving high enantioinduction. Computational studies, including DFT calculations, have been used to analyze the chiral binding pocket created by these ligands, revealing that non-covalent interactions between the substrate and the catalyst can direct the enantioselective folding required for stereocontrol. nih.gov

Copper(I) catalysts paired with chiral pyrrolidine-based phosphine (B1218219) ligands have also been employed in asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes. researchgate.netresearchgate.net These systems can generate complex trifluoromethylated pyrrolidines with multiple stereocenters in high yields and with excellent diastereo- and enantioselectivities. researchgate.net

Influence of the Trifluoromethyl Group on Catalytic Performance and Selectivity

The trifluoromethyl group exerts a profound influence on the catalytic performance and selectivity of pyrrolidine-based catalysts and ligands through a combination of steric and electronic effects. acs.orgnih.govmdpi.com

Steric Effects : The CF₃ group is sterically more demanding than a hydrogen atom and comparable to an isopropyl group. nih.gov In the context of a catalyst's chiral pocket, this steric bulk is crucial for creating a highly organized transition state. It effectively shields one face of the reactive intermediate (e.g., an enamine), forcing the incoming substrate to approach from the less hindered face, thereby leading to high enantioselectivity. acs.orgbeilstein-journals.org This steric hindrance is a key factor in the high diastereoselectivities observed in many of the catalyzed reactions. nih.govacs.org

Electronic Effects : The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has several consequences for the catalyst's reactivity. In organocatalysis involving enamine intermediates, the electron-withdrawing nature of the CF₃ group can influence the nucleophilicity of the enamine. More significantly, it can affect the acidity of nearby protons and the stability of charged intermediates. In metal catalysis, the electronic properties of the CF₃ group on the ligand can modulate the Lewis acidity and reactivity of the metal center, thereby fine-tuning the catalyst's activity and selectivity. nih.govacs.org

The synergy between these steric and electronic properties is often key to the catalyst's success. nih.gov The unique combination of bulk and strong electron-withdrawing character allows for precise control over the geometry and electronics of the transition state, a level of control that is often not achievable with simple alkyl or aryl substituents. This makes the this compound scaffold a privileged motif in the design of next-generation asymmetric catalysts. acs.orgresearchgate.netnih.gov

Emerging Research Directions for 2 Methyl 2 Trifluoromethyl Pyrrolidine

Development of Novel and More Sustainable Synthetic Protocols for Trifluoromethylated Pyrrolidines

The synthesis of trifluoromethylated pyrrolidines, a key scaffold in medicinal chemistry, is undergoing a significant transformation towards more efficient and sustainable methodologies. Traditional synthetic routes are often multi-step, low-yielding, and rely on harsh reagents. Current research is focused on developing novel protocols that are not only more efficient but also align with the principles of green chemistry.

One innovative approach involves the asymmetric Michael addition/reductive cyclization of 1,1,1-trifluoromethylketones to nitroolefins. acs.orgresearchgate.net This formal (3 + 2)-annulation strategy allows for the rapid generation of highly functionalized trisubstituted 2-trifluoromethyl pyrrolidines with excellent control over stereochemistry. acs.orgresearchgate.net The reaction proceeds under mild conditions with low catalyst loadings, making it an attractive and atom-economical route. acs.orgresearchgate.net

Another promising strategy is the ring-expansion of 1-tosyl-2-(trifluoromethyl)aziridine. This method provides access to a variety of functionalized trifluoromethylated pyrrolidines by reacting the aziridine (B145994) with dihaloalkanes followed by a nucleophile-triggered ring expansion. nih.gov This protocol has been shown to be versatile, with a range of nucleophiles successfully employed to introduce different functionalities. nih.gov

Furthermore, the aminotrifluoromethylation of olefins has emerged as a powerful tool for the synthesis of trifluoromethylated pyrrolidines. nih.gov Mechanistic studies have been crucial in optimizing these reactions, leading to improved yields and broader substrate scope. riken.jp Understanding the reaction mechanism has allowed researchers to fine-tune conditions to suppress unwanted side reactions and enhance the efficiency of the desired transformation. riken.jp

The development of organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences represents another significant advancement. This one-pot protocol provides a concise route to highly functionalized trifluoromethylated pyrrolidines with three contiguous stereogenic centers, achieving high yields and excellent stereoselectivities. rsc.org

These novel synthetic strategies are increasingly incorporating principles of sustainability, such as the use of catalytic systems, mild reaction conditions, and atom-efficient processes, to reduce the environmental impact of producing these valuable compounds.

| Synthetic Protocol | Key Features | Starting Materials | Product Type |

| Asymmetric Michael Addition/Reductive Cyclization | High stereoselectivity, mild conditions, low catalyst loading | 1,1,1-trifluoromethylketones, nitroolefins | Trisubstituted 2-trifluoromethyl pyrrolidines |

| Ring-Expansion of Aziridines | Versatile functionalization | 1-tosyl-2-(trifluoromethyl)aziridine, dihaloalkanes | Functionalized trifluoromethylated pyrrolidines |

| Aminotrifluoromethylation of Olefins | Mechanistically optimized for higher yields | Olefins, aminating agent, trifluoromethyl source | Trifluoromethylated pyrrolidines |

| Domino Michael/Mannich Cycloaddition | One-pot, high stereoselectivity | Not specified | Highly functionalized trifluoromethylated pyrrolidines |

Exploration of New Reactivity Patterns and Transformation Pathways for the Core Structure

Beyond the synthesis of the pyrrolidine (B122466) core, a significant area of research is the exploration of its reactivity to introduce further molecular complexity. The trifluoromethyl group and the pyrrolidine ring itself offer unique opportunities for novel chemical transformations.

The Michael adducts formed during the asymmetric synthesis of trifluoromethylated pyrrolidines are versatile intermediates that can undergo various secondary transformations. acs.org For example, diastereoselective reduction of the ketone functionality can lead to different diastereomers of the final pyrrolidine product, providing access to a wider range of molecular architectures from a common intermediate. nih.gov

The functionalization of the pyrrolidine ring at the α-position to the nitrogen atom is another area of active investigation. acs.orgnih.gov This allows for the introduction of aryl and other substituents, creating derivatives with potentially new biological activities. nih.gov The development of redox-neutral C–H functionalization methods is particularly noteworthy, as it avoids the need for pre-functionalized substrates. nih.gov

The transformation of the synthesized pyrrolidine derivatives into other nitrogen-containing compounds is also being explored. For instance, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives that serve as powerful synthons for more complex nitrogen-containing molecules. nih.gov These synthons can undergo further transformations such as hydrogenation, reductive ring-opening, and desilylation to generate a diverse array of functionalized pyrrolidines. nih.gov

The unique electronic properties conferred by the trifluoromethyl group can influence the reactivity of the pyrrolidine ring, opening up new avenues for selective functionalization that are not possible with their non-fluorinated counterparts.

Advanced Computational Design and Prediction of Novel Pyrrolidine Structures with Specific Chirality and Functionality

Computational chemistry is playing an increasingly vital role in the design and prediction of novel pyrrolidine structures with desired properties. In silico tools are being employed to guide the synthesis of compounds with specific chirality and functionality, accelerating the discovery process.

Computational enzyme design is an emerging field that has been applied to the synthesis of chiral pyrrolidines. acs.org By engineering enzymes, it is possible to create biocatalysts that can produce specific stereoisomers of pyrrolidines with high enantioselectivity. acs.orgnih.gov Density Functional Theory (DFT) calculations are used to understand the mechanism of these enzymatic reactions and to predict the stereochemical outcome. nih.gov

Molecular dynamics simulations are being used for the in silico screening of chiral compounds. acs.org These simulations can help in understanding the interactions between chiral molecules and their environment, which is crucial for designing enantioselective separation processes and for predicting the biological activity of different enantiomers. acs.org

Predictive models are also being developed to assess the "drug-likeness" of virtual compounds before they are synthesized. malvernpanalytical.com These models use a combination of calculated chemical properties and experimental data to predict the pharmacokinetic and pharmacodynamic properties of new molecular entities. malvernpanalytical.com This allows chemists to prioritize the synthesis of compounds with the highest probability of success.

The use of these computational tools allows for a more rational and targeted approach to the design of novel trifluoromethylated pyrrolidines, saving time and resources in the laboratory.

| Computational Approach | Application in Pyrrolidine Research | Key Outcomes |

| Computational Enzyme Design | Synthesis of chiral pyrrolidines | Biocatalysts for enantioselective synthesis |

| Molecular Dynamics Simulations | In silico screening of chiral compounds | Understanding enantiomeric interactions |

| Predictive "Drug-Likeness" Models | Virtual screening of novel compounds | Prioritization of synthetic targets |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Prediction of stereochemical outcomes |

Integration with Continuous Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automation is revolutionizing the synthesis of complex molecules, including trifluoromethylated pyrrolidines. These technologies offer significant advantages over traditional batch processing, such as improved reaction control, enhanced safety, and scalability.

Continuous flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which are often encountered in fluorination chemistry. rsc.orgresearchgate.netmit.edu The small reaction volumes and excellent heat and mass transfer in microreactors allow for precise control over reaction parameters, leading to higher yields and purities. rsc.org Flow chemistry also enables the use of gaseous reagents, such as those used for trifluoromethylation, in a safe and efficient manner. rsc.orgmit.edu Several continuous-flow routes for the synthesis of trifluoromethylated heterocycles have been developed, demonstrating the potential of this technology for the rapid and scalable production of these compounds. acs.orgresearchgate.netrsc.org

Automation is being increasingly applied to the synthesis of pyrrolidines to accelerate the discovery and optimization of new reactions and to enable high-throughput synthesis of compound libraries. researchgate.netnih.govbris.ac.uk Automated synthesis platforms can perform multi-step reactions without human intervention, allowing for the rapid generation of a large number of derivatives for biological screening. bris.ac.uk The combination of automation and miniaturization, such as in nanoscale synthesis, allows for the exploration of a vast chemical space while minimizing the consumption of reagents and solvents. researchgate.netnih.gov

The synergy between continuous flow chemistry and automation provides a powerful platform for the efficient, safe, and scalable synthesis of 2-Methyl-2-(trifluoromethyl)pyrrolidine and its analogs, paving the way for their wider application in drug discovery and development.

Q & A

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., FLIPR for ion channel activity).

- Structural Validation : Confirm batch purity via NMR and X-ray to rule out stereochemical impurities .

- Target Profiling : Use kinome-wide screening to identify off-target effects (e.g., kinase inhibition at 10 μM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.